molecular formula C18H19N3O2 B11692395 Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide

Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide

Katalognummer: B11692395
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: RBTUDWSRTSHDLA-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-[4-(PROPAN-2-YL)PHENYL]-N’-[(E)-PYRIDINE-3-CARBONYL]PROP-2-ENEHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring and a hydrazide group, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(PROPAN-2-YL)PHENYL]-N’-[(E)-PYRIDINE-3-CARBONYL]PROP-2-ENEHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4-(PROPAN-2-YL)BENZALDEHYDE with PYRIDINE-3-CARBONYLHYDRAZINE under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-[4-(PROPAN-2-YL)PHENYL]-N’-[(E)-PYRIDINE-3-CARBONYL]PROP-2-ENEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2E)-3-[4-(PROPAN-2-YL)PHENYL]-N’-[(E)-PYRIDINE-3-CARBONYL]PROP-2-ENEHYDRAZIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its hydrazide group, which can form stable complexes with biological molecules.

Medicine

In medicine, (2E)-3-[4-(PROPAN-2-YL)PHENYL]-N’-[(E)-PYRIDINE-3-CARBONYL]PROP-2-ENEHYDRAZIDE has potential applications as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs with therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Wirkmechanismus

The mechanism of action of (2E)-3-[4-(PROPAN-2-YL)PHENYL]-N’-[(E)-PYRIDINE-3-CARBONYL]PROP-2-ENEHYDRAZIDE involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with proteins and enzymes, leading to inhibition or activation of biological pathways. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2E)-3-[4-(METHYL)PHENYL]-N’-[(E)-PYRIDINE-3-CARBONYL]PROP-2-ENEHYDRAZIDE
  • (2E)-3-[4-(ETHYL)PHENYL]-N’-[(E)-PYRIDINE-3-CARBONYL]PROP-2-ENEHYDRAZIDE

Uniqueness

Compared to similar compounds, (2E)-3-[4-(PROPAN-2-YL)PHENYL]-N’-[(E)-PYRIDINE-3-CARBONYL]PROP-2-ENEHYDRAZIDE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interactions with molecular targets and its overall effectiveness in various applications.

Eigenschaften

Molekularformel

C18H19N3O2

Molekulargewicht

309.4 g/mol

IUPAC-Name

N'-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]pyridine-3-carbohydrazide

InChI

InChI=1S/C18H19N3O2/c1-13(2)15-8-5-14(6-9-15)7-10-17(22)20-21-18(23)16-4-3-11-19-12-16/h3-13H,1-2H3,(H,20,22)(H,21,23)/b10-7+

InChI-Schlüssel

RBTUDWSRTSHDLA-JXMROGBWSA-N

Isomerische SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=CN=CC=C2

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.